molecular formula C21H28N4O4 B2392626 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1029763-80-1

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide

Número de catálogo: B2392626
Número CAS: 1029763-80-1
Peso molecular: 400.479
Clave InChI: WADWUHMUNYBTGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with an azepan-1-yl group and a methyl group at positions 2 and 6, respectively. The pyrimidine ring is linked via an ether oxygen to an acetamide moiety, which is further connected to a 3,5-dimethoxyphenyl group.

Propiedades

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-15-10-20(24-21(22-15)25-8-6-4-5-7-9-25)29-14-19(26)23-16-11-17(27-2)13-18(12-16)28-3/h10-13H,4-9,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADWUHMUNYBTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 4-Hydroxy-2-(Azepan-1-yl)-6-Methylpyrimidine

Starting material : 2,4-Dichloro-6-methylpyrimidine (CAS: 38275-56-2).

  • Azepane substitution at C2 :
    • React 2,4-dichloro-6-methylpyrimidine (1.0 eq) with azepane (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
    • Add potassium carbonate (2.0 eq) and heat to 60°C for 12 hours.
    • Yield: ~85% of 2-(azepan-1-yl)-4-chloro-6-methylpyrimidine.
  • Hydrolysis of C4 chloride :
    • Reflux the intermediate with 10% aqueous sodium hydroxide (NaOH) at 100°C for 6 hours.
    • Acidify with HCl to pH 3–4 to precipitate 4-hydroxy-2-(azepan-1-yl)-6-methylpyrimidine.
    • Yield: ~75%.

Characterization :

  • 1H NMR (DMSO-d6): δ 10.2 (s, 1H, OH), 6.45 (s, 1H, pyrimidine-H), 3.60–3.45 (m, 4H, azepane-NCH2), 2.30 (s, 3H, CH3), 1.70–1.40 (m, 8H, azepane-CH2).

Preparation of N-(3,5-Dimethoxyphenyl)Chloroacetamide

  • Amide formation :
    • Dissolve 3,5-dimethoxyaniline (1.0 eq) in dichloromethane (DCM).
    • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C, followed by triethylamine (1.5 eq).
    • Stir at room temperature for 4 hours.
    • Yield: ~90% of N-(3,5-dimethoxyphenyl)chloroacetamide.

Characterization :

  • 13C NMR (CDCl3): δ 166.5 (C=O), 153.2 (OCH3), 141.8 (Ar-C), 105.4 (Ar-CH), 42.8 (CH2Cl).

Etherification and Final Coupling

  • Ether bond formation :
    • React 4-hydroxy-2-(azepan-1-yl)-6-methylpyrimidine (1.0 eq) with N-(3,5-dimethoxyphenyl)chloroacetamide (1.2 eq) in dimethylformamide (DMF).
    • Use sodium hydride (NaH, 1.5 eq) as a base at 80°C for 8 hours.
    • Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).
    • Yield: ~65% of the target compound.

Optimization Note :

  • Higher yields (>70%) are achievable using cesium carbonate (Cs2CO3) in acetonitrile at 100°C under microwave irradiation.

Alternative Synthetic Routes

Mitsunobu Reaction Approach

  • Reactants : 4-Hydroxy pyrimidine, N-(3,5-dimethoxyphenyl)hydroxyacetamide.
  • Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), THF, 0°C to RT.
  • Advantage : Avoids chloroacetyl chloride, reducing side reactions.

Ullmann-Type Coupling

  • Catalyst : Copper(I) iodide (CuI), 1,10-phenanthroline.
  • Conditions : Potassium phosphate (K3PO4), dimethyl sulfoxide (DMSO), 110°C.
  • Applicability : Suitable for electron-deficient pyrimidines.

Reaction Condition Optimization

Parameter Optimal Conditions Yield (%) Citation
Base Cs2CO3 72
Solvent Acetonitrile 68
Temperature 100°C (microwave) 75
Catalyst CuI/1,10-phenanthroline 60

Characterization and Analytical Data

Target Compound : 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide.

  • Molecular Formula : C24H30N4O4.
  • HRMS (ESI+) : m/z 455.2295 [M+H]+ (calc. 455.2292).
  • 1H NMR (DMSO-d6): δ 9.85 (s, 1H, NH), 6.50 (s, 1H, pyrimidine-H), 6.35 (s, 2H, Ar-H), 4.70 (s, 2H, OCH2), 3.75 (s, 6H, OCH3), 3.60–3.45 (m, 4H, azepane-NCH2), 2.30 (s, 3H, CH3), 1.70–1.40 (m, 8H, azepane-CH2).

Industrial-Scale Considerations

  • Cost-Effective Steps : Use of azepane (commercially available) and microwave-assisted reactions reduce processing time.
  • Waste Management : Neutralization of HCl byproducts via aqueous NaOH scrubbing.

Challenges and Troubleshooting

  • Low Etherification Yield : Attributable to steric hindrance; resolved using bulkier bases (e.g., DBU).
  • Amide Hydrolysis : Mitigated by anhydrous conditions and molecular sieves.

Applications and Derivatives

  • Pharmaceutical Potential : Analogous pyrimidine derivatives exhibit PDE9 inhibition (patent US20100190771A1).
  • Agrochemical Uses : Methoxy-substituted acetamides demonstrate herbicidal activity.

Análisis De Reacciones Químicas

Mecanismo De Acción

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes . For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a systematic comparison of key derivatives:

Structural and Functional Group Variations

Compound Name Core Structure Substituents/Modifications Key Functional Groups Synthesis Yield (If Reported) Reference
Target Compound : 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide Pyrimidine 2-azepan-1-yl, 6-methyl, 3,5-dimethoxyphenyl Ether linkage, acetamide Not reported -
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone Azepan-1-ylsulfonyl, 4-methylphenyl, 4,5-dichloro Sulfonyl, acetamide, pyridazinone 79%
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone 3,5-dimethoxyphenyl, trifluoromethylbenzothiazole Thioether, acetamide, pyrimidinone Not reported
N-(3,5-Dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuropyrimidine 3-ethoxypropyl, benzofuropyrimidine core Thioether, acetamide, fused benzofuran system Not reported
N-(3,5-Dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide Quinoline-dioxino 4-ethoxybenzoyl, dioxinoquinoline core Acetamide, ester, fused dioxane-quinoline Not reported

Key Observations

Core Heterocycle Modifications: The target compound utilizes a pyrimidine core, whereas analogs may feature pyridazinone (), pyrimidinone (), or fused systems like benzofuropyrimidine () and dioxinoquinoline (). These variations influence electronic properties and binding interactions.

The 3,5-dimethoxyphenyl group is a common motif across analogs (e.g., ), suggesting its role in π-π stacking or interactions with hydrophobic enzyme pockets.

Linkage Variations :

  • The ether linkage in the target compound differs from thioether (e.g., ) or sulfonyl () bridges. Thioethers may confer greater lipophilicity, while ethers offer metabolic resistance compared to esters.

Synthetic Accessibility :

  • The synthesis of the compound in achieved a 79% yield via a two-step process involving acid chloride formation and amide coupling. This highlights the feasibility of scaling production for analogs with similar reactive groups.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Target Compound : The ether linkage and azepan-1-yl group may enhance blood-brain barrier penetration compared to sulfonyl-containing analogs ().
  • Thioether Analogs (e.g., ): Increased lipophilicity could improve membrane permeability but may reduce solubility.
  • Fused Systems (): Rigid frameworks like benzofuropyrimidine or dioxinoquinoline might improve target selectivity but complicate synthesis.

Actividad Biológica

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic molecule with a complex structure featuring an azepane ring and a pyrimidine derivative. Its potential biological activities have drawn interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : Approximately 370.453 g/mol
  • Key Functional Groups :
    • Azepane ring
    • Pyrimidine derivative
    • Ether linkage
    • Acetamide moiety

Preliminary studies suggest that this compound exhibits several biological activities, primarily through its interaction with various biological targets. Its mechanism may involve:

  • Inhibition of Glycine Transporter 1 (GlyT1) : Compounds with similar structures have shown promise as GlyT1 inhibitors, which can affect neurotransmitter levels in the central nervous system (CNS) .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to neurotransmission and cellular responses .

Pharmacological Studies

Research indicates that compounds structurally related to This compound could serve as effective agents in treating conditions such as depression, anxiety, and other CNS disorders due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

ActivityTargetReference
GlyT1 InhibitionNeurotransmitter regulation
GPCR ModulationSignaling pathways
CNS PenetrationPharmacokinetics

Case Study 1: GlyT1 Inhibition

A study examining the efficacy of various sulfonamide derivatives found that modifications to the azepane structure enhanced the potency of GlyT1 inhibitors. The compound's structural similarities suggest it may exhibit comparable inhibitory effects, with potential IC50 values in the nanomolar range .

Case Study 2: CNS Activity

Research into related compounds has demonstrated favorable brain-plasma ratios, indicating effective CNS penetration. This property is crucial for therapeutic applications targeting neurological disorders .

Q & A

Basic Research Question

  • In vitro assays : Use cell-based models (e.g., cancer cell lines) to screen for cytotoxicity, with IC₅₀ calculations via dose-response curves .
  • Target interaction studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate specificity .

Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance, and use Hill plots for cooperative binding analysis .

What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitutions at the pyrimidin-4-yloxy group .
  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding poses in protein active sites (e.g., kinase domains) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales .

Validation : Compare computational binding energies with experimental IC₅₀ values to refine models .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

  • Source Analysis : Compare experimental conditions (e.g., cell line viability, assay pH, and incubation time) to identify variables .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .
  • Reproducibility Testing : Replicate conflicting experiments with standardized protocols (e.g., ATCC cell lines, identical reagent batches) .

Case Study : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., azepane to piperidine, methoxy to ethoxy) and assess activity shifts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., acetamide’s hydrogen-bonding capacity) using MOE or Discovery Studio .
  • 3D-QSAR : CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity .

Example : Replacing 3,5-dimethoxyphenyl with 3,5-dichlorophenyl may enhance hydrophobic interactions in target binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.